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molecular formula C10H13NO3 B8290651 Methyl (2S,3S)-(+)-2-amino-3-hydroxy-3-phenylpropanoate

Methyl (2S,3S)-(+)-2-amino-3-hydroxy-3-phenylpropanoate

Cat. No. B8290651
M. Wt: 195.21 g/mol
InChI Key: NEERCCCZJQLIDJ-IUCAKERBSA-N
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Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 3-phenylserine (15.00 g, 82.79 mmol) in MeOH (78.0 mL) was treated at 0° C. with thionylchloride (6.23 mL, 91.06 mmol). The resulting mixture was then stirred at rt overnight. The volatiles were removed under reduced pressure and the residue was triturated in EA and filtered to give the title compound as a white solid. LC-MS-conditions 02: tR=0.40 min, [M+AcCN+H]+=237.46.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH:9]([OH:15])[C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:13][C:12](=[O:14])[CH:10]([NH2:11])[CH:9]([OH:15])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C([C@H](N)C(=O)O)O
Name
Quantity
6.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
78 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in EA
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(C(C1=CC=CC=C1)O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08288419B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 3-phenylserine (15.00 g, 82.79 mmol) in MeOH (78.0 mL) was treated at 0° C. with thionylchloride (6.23 mL, 91.06 mmol). The resulting mixture was then stirred at rt overnight. The volatiles were removed under reduced pressure and the residue was triturated in EA and filtered to give the title compound as a white solid. LC-MS-conditions 02: tR=0.40 min, [M+AcCN+H]+=237.46.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[C:3]1([CH:9]([OH:15])[C@@H:10]([C:12]([OH:14])=[O:13])[NH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[CH3:20]O>>[CH3:20][O:13][C:12](=[O:14])[CH:10]([NH2:11])[CH:9]([OH:15])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C([C@H](N)C(=O)O)O
Name
Quantity
6.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
78 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in EA
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(C(C1=CC=CC=C1)O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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